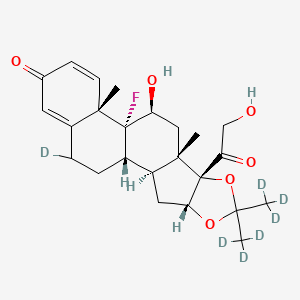

Triamcinolone acetonide-d7-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31FO6 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-19-deuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+ |

InChI Key |

YNDXUCZADRHECN-CMWTUURLSA-N |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@@H]4[C@]([C@]3(C[C@@H]([C@@]2([C@@]5(C1=CC(=O)C=C5)C)F)O)C)(OC(O4)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)CO |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Triamcinolone Acetonide-d7 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Triamcinolone (B434) acetonide-d7 in research, primarily focusing on its role as a stable isotope-labeled internal standard in the quantitative analysis of the synthetic corticosteroid, Triamcinolone acetonide. This guide provides a comprehensive overview of its application, detailed experimental protocols, and relevant quantitative data to support its use in bioanalytical studies.

Core Application: An Internal Standard for Accurate Quantification

Triamcinolone acetonide-d7 is the deuterium-labeled version of Triamcinolone acetonide.[1] Its primary and most crucial role in research is to serve as an internal standard for the precise quantification of Triamcinolone acetonide in complex biological matrices such as plasma and urine.[1][2] This is most commonly achieved using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because Triamcinolone acetonide-d7 is chemically identical to the unlabeled analyte (Triamcinolone acetonide) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization.[1] However, it is distinguishable by its higher mass due to the presence of seven deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously. By adding a known amount of Triamcinolone acetonide-d7 to a sample at the beginning of the analytical process, any variations or losses that occur during sample extraction and analysis will affect both the analyte and the internal standard equally. This allows for the accurate calculation of the analyte's concentration by comparing the ratio of the analyte's signal to the internal standard's signal.

Quantitative Data Summary

The following table summarizes key quantitative data for Triamcinolone acetonide-d7 and a typical bioanalytical method for its parent compound.

| Parameter | Value | Source |

| Triamcinolone acetonide-d7 Properties | ||

| Molecular Formula | C₂₄H₂₄D₇FO₆ | [2][3] |

| Formula Weight | 441.5 g/mol | [2] |

| Isotopic Purity (d₁-d₇) | ≥99% | [2] |

| Bioanalytical Method Parameters (UPLC-MS/MS) | ||

| Biological Matrix | Human Plasma | [4] |

| Linearity Range for Triamcinolone Acetonide | 0.53–21.20 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [4] |

| Intra-run Precision (%RSD) | 3.007% to 9.960% | [4] |

| Inter-run Precision (%RSD) | 3.528% to 11.26% | [4] |

| Intra-run Accuracy | -6.577% to -1.962% | [4] |

| Inter-run Accuracy | -3.371% to 0.348% | [4] |

Experimental Protocols

Below is a detailed methodology for a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Triamcinolone acetonide in human plasma, utilizing Triamcinolone acetonide-d7 as the internal standard. This protocol is based on established methods for the parent compound.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of a 500 ng/mL working solution of Triamcinolone acetonide-d7 (in a 40% acetonitrile-water mixture) to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.

-

Extraction: Add 3 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-hexane (4:1, v/v).

-

Vortexing: Vortex the sample vigorously for 3 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Final Vortexing and Centrifugation: Vortex the reconstituted sample for 1 minute, followed by centrifugation at 15,000 rpm for 3 minutes.

-

Injection: Transfer the supernatant to an autosampler vial and inject 10 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

-

Column Temperature: 40°C

-

Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v)

-

Flow Rate: 0.2 mL/min

-

Total Run Time: 2.0 minutes

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3000 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Triamcinolone Acetonide: m/z 435.4 → 397.3

-

Triamcinolone Acetonide-d7 (Internal Standard): m/z 442.4 → 404.3 (Note: This is a predicted transition and may require optimization)

-

Visualizing the Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for bioanalytical quantification and the general mechanism of action for corticosteroids like Triamcinolone acetonide.

Caption: Bioanalytical workflow for Triamcinolone acetonide quantification.

Caption: Simplified glucocorticoid signaling pathway.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Triamcinolone Acetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. In drug development and clinical research, the quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for such quantitative analyses, particularly in mass spectrometry-based methods like LC-MS/MS. Deuterium-labeled Triamcinolone acetonide, specifically Triamcinolone acetonide-d6, serves this purpose by mimicking the physicochemical properties of the unlabeled drug, thus accounting for variations in sample preparation and instrument response.

The most common form of deuterated Triamcinolone acetonide is labeled on the two methyl groups of the acetonide moiety. This strategic placement of deuterium (B1214612) atoms provides a stable isotopic label with a significant mass shift, ideal for mass spectrometric detection, without altering the core steroidal structure.

Proposed Synthesis Process

The synthesis of Triamcinolone acetonide-d6 is predicated on the established acid-catalyzed ketalization reaction between Triamcinolone and acetone (B3395972). To introduce the deuterium labels, deuterated acetone (acetone-d6) is used in place of standard acetone.

The overall reaction involves the formation of a cyclic ketal at the 16α and 17α diol of Triamcinolone. This reaction is typically carried out in the presence of an acid catalyst, such as perchloric acid or a strong organic acid, in an inert solvent.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Triamcinolone acetonide-d6, adapted from established procedures for the non-labeled compound.

Materials:

-

Triamcinolone

-

Acetone-d6 (99.5+ atom % D)

-

Perchloric acid (70%)

-

Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran)

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Triamcinolone in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add a stoichiometric excess of Acetone-d6. Subsequently, add a catalytic amount of perchloric acid dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Triamcinolone acetonide-d6 by recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water) to yield the final product as a white to off-white crystalline solid.

-

Characterization: Confirm the structure and isotopic purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry (MS).

Data Presentation

While specific quantitative data for the synthesis of deuterium-labeled Triamcinolone acetonide is not extensively published, the following tables summarize expected and reported values for the unlabeled synthesis and typical specifications for deuterated standards.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Triamcinolone | C₂₁H₂₇FO₆ | 394.44 | Starting Material |

| Acetone-d6 | C₃D₆O | 64.12 | Deuterating Reagent |

| Triamcinolone acetonide-d6 | C₂₄H₂₅D₆FO₆ | 440.53 | Final Product |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value/Range | Notes |

| Reaction Time | 2-6 hours | Monitored by TLC to ensure completion. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |

| Catalyst | Perchloric Acid | Other strong acids can also be used. |

| Solvent | Dioxane, Tetrahydrofuran | Anhydrous conditions are crucial to prevent side reactions. |

| Expected Yield | >80% | Based on yields for similar acetonide formation reactions. A patent for the synthesis of unlabeled Triamcinolone acetonide reported a yield of 91.5% for a fluorination step in the overall synthesis. |

| Isotopic Purity | >98 atom % D | High isotopic purity of the acetone-d6 starting material is essential. Commercial standards typically have high isotopic enrichment. |

| Chemical Purity | >99% | Achieved through recrystallization and confirmed by HPLC. |

Signaling Pathways and Logical Relationships

The synthesis of deuterium-labeled Triamcinolone acetonide does not involve biological signaling pathways. The core of the process is a chemical transformation. The logical relationship in this synthesis is a straightforward, multi-step chemical reaction sequence.

Conclusion

The synthesis of deuterium-labeled Triamcinolone acetonide is a critical process for the development of robust bioanalytical methods. By adapting the well-established synthesis of the unlabeled compound with the use of acetone-d6, a high-purity, isotopically enriched internal standard can be reliably produced. This technical guide provides a foundational understanding of the synthetic process, offering researchers and drug development professionals the necessary information to either replicate or further optimize this important chemical transformation. The provided workflows and data tables serve as a valuable resource for the planning and execution of this synthesis.

Triamcinolone acetonide-d7-1 certificate of analysis and purity.

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of Triamcinolone (B434) acetonide-d7-1, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone acetonide. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its certificate of analysis, purity, experimental protocols for its quantification, and its mechanism of action.

Certificate of Analysis and Purity

While a specific Certificate of Analysis for Triamcinolone acetonide-d7-1 is not publicly available, the following table summarizes typical analytical specifications based on available data for Triamcinolone acetonide and its deuterated form. These parameters are crucial for ensuring the quality and consistency of the compound in research and development. A purity of 98% by HPLC has been reported for this compound[1].

| Parameter | Specification | Method |

| Appearance | White to Off-White Powder | Visual |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Identification | Conforms to structure | ¹H-NMR, Mass Spectrometry, IR |

| Water Content | ≤2.0% | Karl Fischer Titration |

| Residual Solvents | ||

| Acetone | ≤1000 ppm | Gas Chromatography |

| Methanol | ≤1000 ppm | Gas Chromatography |

| Dichloromethane | ≤150 ppm | Gas Chromatography |

| Related Substances | ||

| Total Impurities | ≤0.5% | HPLC |

| Unspecified Impurities | ≤0.10% | HPLC |

Mechanism of Action

Triamcinolone acetonide is a glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway[2][3][4][5][6]. As a deuterated analog, this compound is expected to follow the same mechanism.

The process begins with the diffusion of the steroid across the cell membrane and its binding to the glucocorticoid receptor (GR) in the cytoplasm[2][4]. This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins and the formation of a steroid-receptor complex[2][4]. This activated complex then translocates into the nucleus.

Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes[2][4]. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins[2][4].

A key anti-inflammatory action is the induction of lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2[2][3]. The inhibition of phospholipase A2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively[3][4].

Experimental Protocols for Analysis

The purity and quantification of Triamcinolone acetonide and its deuterated analog are typically determined using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method

A common and reliable method for the analysis of Triamcinolone acetonide is reversed-phase HPLC with UV detection[7]. The following is a representative protocol that can be adapted for this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Purified water

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (pH adjusted to 3.0) in a ratio of 25:15:60 (v/v/v)[7].

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.05 - 30.00 µg/mL)[7].

-

Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol, followed by dilution with the mobile phase to a concentration within the calibration range.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Other Analytical Techniques

Other analytical methods reported for the determination of Triamcinolone acetonide include:

-

High-Performance Thin-Layer Chromatography (HPTLC): This method utilizes silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase of ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) and detection at 225 nm[7].

-

UV-Visible Spectrophotometry: A colorimetric reaction with blue tetrazolium can be used for the quantitative analysis of Triamcinolone acetonide, with the optimum wavelength for analysis identified at 525 nm[9]. Another UV spectrophotometric method uses a wavelength of 230 nm[8].

-

Stripping Voltammetry: An electrochemical method for the determination of Triamcinolone acetonide using a glassy carbon electrode has also been developed[10].

The choice of analytical method will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Validation of the chosen method in accordance with ICH guidelines is essential for ensuring reliable and accurate results[11].

References

- 1. allmpus.com [allmpus.com]

- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 5. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electrochemsci.org [electrochemsci.org]

- 11. Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Differences Between Triamcinolone Acetonide and its d7 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical distinctions between the synthetic corticosteroid Triamcinolone (B434) Acetonide and its deuterated analog, Triamcinolone Acetonide-d7. While structurally almost identical, the isotopic substitution of seven hydrogen atoms with deuterium (B1214612) in the d7 analog imparts subtle yet significant differences in their physicochemical properties. These differences are primarily exploited in analytical methodologies, particularly in pharmacokinetic and metabolic studies where Triamcinolone Acetonide-d7 serves as an invaluable internal standard for mass spectrometry-based quantification. This guide will detail these differences through comparative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory conditions.[1] Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates gene expression to reduce inflammation.[2][3] In drug development and clinical research, accurate quantification of triamcinolone acetonide in biological matrices is crucial. This is often achieved using isotope dilution mass spectrometry, which relies on a stable isotope-labeled internal standard. Triamcinolone acetonide-d7, where seven hydrogen atoms have been replaced by deuterium, is a commonly used internal standard for this purpose.[4][5] Understanding the physical and chemical differences between the parent drug and its deuterated analog is essential for the development and validation of robust analytical methods.

Comparative Physicochemical Properties

The primary physical difference between Triamcinolone Acetonide and its d7 analog is the molecular weight, owing to the greater mass of deuterium compared to hydrogen. This mass difference is the cornerstone of their differentiation in mass spectrometry. Other physicochemical properties are largely similar, which is a prerequisite for the d7 analog to serve as an effective internal standard, ensuring it mimics the behavior of the parent compound during sample preparation and analysis.[5]

| Property | Triamcinolone Acetonide | Triamcinolone Acetonide-d7 | Reference(s) |

| Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₂₄D₇FO₆ | [4][6] |

| Molecular Weight | 434.50 g/mol | 441.5 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | Solid | [4][7] |

| Melting Point | 292-294 °C | Not explicitly available, expected to be very similar to the parent compound. | [7] |

| Solubility | Practically insoluble in water; sparingly soluble in ethanol, chloroform (B151607), and methanol. | Slightly soluble in chloroform and methanol. | [4][7] |

Spectroscopic and Chromatographic Differences

The isotopic labeling of Triamcinolone Acetonide-d7 leads to distinct spectroscopic and chromatographic properties that are fundamental to its use in analytical chemistry.

Mass Spectrometry

The most significant difference is observed in their mass spectra. The molecular ion of Triamcinolone Acetonide-d7 is shifted by approximately 7 atomic mass units (amu) compared to the unlabeled compound. This mass shift allows for their simultaneous detection and quantification without mutual interference. The fragmentation patterns are generally similar, with corresponding fragments also showing a mass shift depending on the location of the deuterium atoms.[8]

NMR Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions in Triamcinolone Acetonide-d7 will be absent or significantly reduced.[7] This provides a definitive method for confirming the positions of isotopic labeling. The signals of neighboring protons may also be affected due to the absence of coupling with the replaced deuterium atoms.

Chromatographic Behavior

In reversed-phase high-performance liquid chromatography (HPLC), the retention times of Triamcinolone Acetonide and its d7 analog are very similar.[9] This co-elution is advantageous when used as an internal standard in LC-MS methods, as it ensures that both compounds experience the same matrix effects during ionization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Triamcinolone Acetonide

This protocol is adapted from established methods for the analysis of Triamcinolone Acetonide in pharmaceutical formulations.[10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 238 nm.[10]

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare standard solutions of Triamcinolone Acetonide in the mobile phase.

-

Prepare the sample by dissolving the formulation in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of Triamcinolone Acetonide in the sample by comparing the peak area with the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Triamcinolone Acetonide using Triamcinolone Acetonide-d7 as an Internal Standard

This protocol outlines a general procedure for the quantification of Triamcinolone Acetonide in a biological matrix like plasma.[6]

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column suitable for LC-MS applications.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[3]

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Triamcinolone Acetonide: e.g., m/z 435.2 -> 397.2

-

Triamcinolone Acetonide-d7: e.g., m/z 442.2 -> 404.2 (Note: exact m/z values may vary based on the specific d7 analog and instrument calibration).

-

-

-

Procedure:

-

Spike plasma samples with a known concentration of Triamcinolone Acetonide-d7 internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify Triamcinolone Acetonide by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared in the same matrix.

-

Synthesis Overview

The synthesis of Triamcinolone Acetonide is a multi-step process typically starting from a steroid precursor.[11] The synthesis of Triamcinolone Acetonide-d7 involves the use of deuterated reagents at a specific step to introduce the deuterium atoms. The d7 labeling is often in the acetonide group and/or other readily exchangeable positions.

References

- 1. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. recentscientific.com [recentscientific.com]

- 11. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

A Technical Guide to Triamcinolone Acetonide-d7-1: Commercial Availability and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Triamcinolone (B434) acetonide-d7-1, a deuterated analog of the synthetic corticosteroid Triamcinolone acetonide. This document details its primary application as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and bioequivalence studies. Detailed experimental protocols derived from scientific literature are presented, alongside visual representations of experimental workflows and logical processes to aid in research and development.

Commercial Availability and Suppliers

Triamcinolone acetonide-d7-1, also marketed as Triamcinolone acetonide-d7, is available from several specialized chemical suppliers. It is primarily intended for research use as an internal standard for the quantification of Triamcinolone acetonide in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The table below summarizes the offerings from key suppliers.

| Supplier | Product Name | Catalog Number | Molecular Formula | Purity | Additional Notes |

| Cayman Chemical | Triamcinolone acetonide-d7 | 25236 | C₂₄H₂₄D₇FO₆ | ≥99% deuterated forms (d₁-d₇) | Intended for use as an internal standard for GC- or LC-MS. |

| Acanthus Research | Triamcinolone Acetonide-D7 | TCN-16-001 | C₂₄H₂₄D₇FO₆ | Not specified | Labeled as a Drug Substance Stable Isotope Labeled Reference Standard. |

| MedChemExpress | This compound | HY-B0636S1 | C₂₄H₂₄D₇FO₆ | Not specified | Deuterium (B1214612) labeled Triamcinolone acetonide. |

| Allmpus | TRIAMCINOLONE ACETONIDE D7 | ALL-TACT-24 | C₂₄H₂₄D₇FO₆ | 98% by HPLC | Custom synthesis with a lead time of 3-4 weeks. |

Application in Quantitative Analysis: Experimental Protocols

Triamcinolone acetonide-d7 serves as an ideal internal standard for the quantification of Triamcinolone acetonide in biological samples due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry. The following protocols are based on established methodologies for the analysis of corticosteroids in biological matrices.

Quantification of Triamcinolone Acetonide in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the determination of Triamcinolone acetonide in human plasma, suitable for pharmacokinetic studies. While the original study used a different internal standard, Triamcinolone acetonide-d7 is a highly appropriate substitute.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add 50 µL of the internal standard working solution (Triamcinolone acetonide-d7 in a suitable solvent like methanol (B129727) or acetonitrile).

-

Vortex the mixture for 1 minute.

-

Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 4:1, v/v).

-

Vortex for 3 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition is 55:45 (acetonitrile:water with 0.1% formic acid).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Triamcinolone acetonide: m/z 435.4 → 397.3[1]

-

Triamcinolone acetonide-d7: The precursor ion will be approximately m/z 442.4. The product ion would be determined by fragmentation analysis, but a likely transition would be to a fragment ion that retains the deuterium labels.

-

Analysis of Triamcinolone Acetonide in Urine for Doping Control

This protocol is based on a method for the quantification of Triamcinolone acetonide in urine, where a deuterated analog (d6-Triamcinolone acetonide) was used as a surrogate.

a. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)

-

To 2.5 mL of urine, add a known amount of Triamcinolone acetonide-d7 internal standard.

-

Perform enzymatic hydrolysis to cleave any glucuronide conjugates.

-

Extract the sample using liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

b. LC-MS/MS Conditions

-

HPLC System: Waters Alliance 2795 Separations Module or equivalent.

-

Column: C18 column.

-

Mobile Phase: A gradient elution program using 2% formic acid in water and acetonitrile.

-

Mass Spectrometer: Waters Micromass Quattro Micro or equivalent with an electrospray ionization source.

Visualizing Experimental and Logical Workflows

To further clarify the application and qualification of Triamcinolone acetonide-d7, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical process for qualifying a deuterated internal standard.

References

An In-depth Technical Guide to the Storage and Stability of Deuterated Corticosteroid Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling deuterated corticosteroid standards to ensure their integrity and the accuracy of analytical results. The stability of these internal standards is paramount for reliable quantification in various applications, including clinical research, pharmacokinetic studies, and anti-doping analysis.

General Principles of Storage and Stability

Deuterated corticosteroid standards, like their non-labeled counterparts, are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis. However, the substitution of hydrogen with deuterium (B1214612) atoms often enhances the metabolic and chemical stability of these molecules due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more resistant to chemical and enzymatic cleavage.

Proper storage and handling are nonetheless crucial to prevent degradation and maintain isotopic purity. Key considerations include temperature, light exposure, solvent choice, and prevention of isotopic exchange.

Recommended Storage Conditions

The optimal storage conditions for deuterated corticosteroid standards are typically provided by the manufacturer on the certificate of analysis. However, general best practices are summarized below.

Table 1: General Storage Recommendations for Deuterated Corticosteroid Standards

| Form | Recommended Storage Temperature | Light Protection | Additional Notes |

| Solid (Neat/Lyophilized) | -20°C for long-term storage | Store in amber vials or in the dark | Store in a desiccator to protect from moisture. Allow vial to equilibrate to room temperature before opening to prevent condensation. |

| In Aprotic Solvent (e.g., Methanol, Acetonitrile) | -20°C for long-term storage | Store in amber vials or in the dark | Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. |

| In Aqueous/Protic Solutions | 2-8°C for short-term use (hours to days) | Store in amber vials or in the dark | Prepare fresh as needed. Not recommended for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. |

Table 2: Specific Storage Conditions for Common Deuterated Corticosteroid Standards

| Deuterated Standard | Form | Recommended Storage Temperature | Reference |

| Cortisol-d4 | Powder | -20°C | |

| Cortisol-d4 Solution | In Methanol | -20°C | |

| Deuterated Steroid Mixture | In Methanol | -20°C | |

| Dexamethasone-d5 | Solid | -20°C | [1] |

| Prednisolone-d7 | Solid | -20°C | |

| 6-Alpha-Methyl-Prednisolone-d4 | Solid | Room temperature (short-term), refer to Certificate of Analysis for long-term | [2] |

| Fludrocortisone-d5 | Solid | Refer to Certificate of Analysis | [3] |

Stability and Degradation

The stability of deuterated corticosteroids is influenced by several factors, including the molecular structure, storage conditions, and the matrix in which they are dissolved.

Degradation Pathways

Corticosteroids can degrade through several pathways:

-

Oxidation: The 20-keto-21-hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of 21-oic acids.[4]

-

Hydrolysis: Esterified corticosteroids can undergo hydrolysis. For instance, betamethasone-17-valerate (B13397696) can transesterify to the 21-valerate ester.

-

Photolysis: Exposure to UV light can induce degradation.[5]

-

Mattox Rearrangement: Under acidic conditions, corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain can undergo β-elimination of water to form enol aldehydes.[6]

The following diagram illustrates a common degradation pathway for dexamethasone (B1670325) under acidic stress.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synnovis.co.uk [synnovis.co.uk]

Safety data sheet (SDS) for Triamcinolone acetonide-d7-1

An In-depth Technical Guide to the Safety Data for Triamcinolone Acetonide-d7

Disclaimer: The following information is a comprehensive summary of available safety and technical data for Triamcinolone acetonide-d7. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with official Safety Data Sheets (SDS) from suppliers. The user's request for "Triamcinolone acetonide-d7-1" is interpreted as "Triamcinolone acetonide-d7," as the "-1" suffix does not correspond to a standard chemical identifier.

Chemical Identification

Triamcinolone acetonide-d7 is the deuterated form of Triamcinolone acetonide, a synthetic corticosteroid. The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses.[1][2]

| Identifier | Data |

| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl-2-d)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1]dioxol-4-one[1][3] |

| Synonyms | Triamcinolone acetonide-d7 |

| Molecular Formula | C₂₄H₂₄D₇FO₆[1][3] |

| Molecular Weight | 441.5 g/mol [1] |

| CAS Number | Not available for the deuterated compound. The CAS for the non-deuterated form is 76-25-5.[4][5] |

Hazard Identification and Classification

Triamcinolone acetonide-d7 is classified as a hazardous substance. The primary health hazards are related to its reproductive toxicity and potential for organ damage with repeated exposure.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

GHS Pictograms and Signal Word:

Signal Word: Danger

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Appearance | White to off-white powder/crystalline solid[6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] Practically insoluble in water.[6] |

| Melting Point | 292°C - 294°C (for non-deuterated form)[6] |

| Stability | Stable for at least 4 years when stored at -20°C.[1] |

Toxicological Information

Acute Toxicity:

| Route | Species | Value |

| Oral (TDLo) | Mouse | 90 ml/kg/9D intermittent |

| Subcutaneous (LD50) | Rat | 99 mg/kg |

| Subcutaneous (LD50) | Mouse | >4 g/kg |

Experimental Protocols: Detailed experimental methodologies for the cited LD50 and TDLo values are not provided in the available Safety Data Sheets. General protocols for corticosteroid toxicity testing involve administering the substance to animals and observing for adverse effects and mortality to determine the lethal dose.[7] Such studies are typically conducted under specific regulatory guidelines.

Chronic Toxicity and Other Health Effects:

-

Reproductive Toxicity: May damage fertility or the unborn child.[8]

-

Carcinogenicity: Not listed as a carcinogen by IARC.

-

Teratogenicity: Like other corticosteroids, Triamcinolone acetonide has been shown to be teratogenic in animals, causing an increased incidence of cleft palate.[9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[8]

Handling, Storage, and First Aid

Safe Handling and Personal Protection:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[4]

-

Use personal protective equipment:

-

Ensure adequate ventilation.[3]

Storage:

-

Store at -20°C in a well-ventilated place.[1]

-

Keep container tightly closed.[11]

-

Protect from light and high heat.[4]

First-Aid Measures:

| Exposure | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][8] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact a doctor immediately.[4][10] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][8] |

Diagrams

The following diagrams illustrate key safety and response workflows for handling Triamcinolone acetonide-d7.

Caption: Hazard identification and response workflow.

Caption: Personal protective equipment (PPE) workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kmpharma.in [kmpharma.in]

- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 5. fishersci.com [fishersci.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Corticosteroid testing [aaaai.org]

- 8. longgrovepharma.com [longgrovepharma.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. clintpharmaceuticals.com [clintpharmaceuticals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled steroids have become a cornerstone of modern pharmacological research, providing an unparalleled level of precision and insight into the complex lifecycle of steroid hormones and drugs. By replacing one or more atoms in a steroid molecule with a heavier, stable isotope (such as deuterium, 2H, or carbon-13, 13C) or a radioisotope (like tritium, 3H, or carbon-14, 14C), researchers can trace, quantify, and characterize these molecules within complex biological systems.[1] This technical guide delves into the primary applications of isotope-labeled steroids in pharmacology, offering in-depth experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their drug discovery and development endeavors.

Core Applications in Pharmacology

The unique ability to distinguish an isotope-labeled steroid from its endogenous counterpart without altering its chemical properties makes it an invaluable tool in several key areas of pharmacology.

Pharmacokinetic and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Isotope-labeled compounds are the gold standard for these studies, allowing for precise tracking of a drug's journey through the body.[2][3][4][5][6]

-

Absorption and Bioavailability: By administering an isotopically labeled drug, researchers can accurately measure its concentration in blood, plasma, or serum over time to determine absorption rates and overall bioavailability.[7]

-

Distribution: Techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled steroids can visualize the distribution of a drug and its metabolites in various tissues and organs, identifying potential sites of action and off-target accumulation.[8]

-

Metabolism: Isotope labeling is crucial for identifying and quantifying metabolites. Mass spectrometry can differentiate between the parent drug and its metabolites based on their mass-to-charge ratios, providing a comprehensive metabolic profile.[2][4]

-

Excretion: The use of radiolabeled compounds allows for the complete mass balance studies, where the routes and rates of excretion of the drug and its metabolites are determined by measuring radioactivity in urine and feces.[6]

Drug Metabolism and Metabolic Stability

In vitro metabolism studies are essential for predicting a drug's metabolic fate in vivo. Isotope-labeled steroids are frequently used in these assays to investigate metabolic pathways and determine the metabolic stability of a compound.[1][2]

-

Metabolite Identification: Incubating an isotope-labeled steroid with liver microsomes or hepatocytes allows for the identification of metabolic "soft spots" on the molecule and the characterization of the resulting metabolites.[5][9]

-

Enzyme Kinetics: Isotope-labeled substrates are used to determine key kinetic parameters of drug-metabolizing enzymes, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).

-

Reaction Phenotyping: These studies identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing a drug, which is critical for predicting potential drug-drug interactions.

Receptor Binding Assays

Quantifying the binding affinity of a steroid to its receptor is fundamental to understanding its potency and mechanism of action. Radioligand binding assays are the gold standard for this purpose.[10][11]

-

Affinity and Selectivity: Competition binding assays, where a radiolabeled steroid competes with an unlabeled compound for receptor binding, are used to determine the binding affinity (Ki) of the unlabeled compound. This allows for the screening of compounds for their potency and selectivity towards different steroid receptors.

-

Receptor Quantification: Saturation binding assays with a radiolabeled steroid are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.[10][11]

In Vivo Imaging

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that can visualize and quantify biological processes at the molecular level. Steroids labeled with positron-emitting (e.g., 18F) or gamma-emitting (e.g., 99mTc) isotopes are used as tracers to image the distribution and density of steroid receptors in the body, which has significant applications in oncology and neuroscience.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from studies utilizing isotope-labeled steroids.

Table 1: Steroid Hormone Receptor Binding Affinities

| Steroid | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Cell Line | Reference |

| 17β-Estradiol | Estrogen Receptor (ER) | [18F]FES | 0.13 ± 0.02 | 1901 ± 89.3 | MCF-7 | [8] |

| R5020 (synthetic progestin) | Progesterone Receptor (PR) | [18F]FFNP | 0.41 ± 0.05 | 1984 ± 75.6 | T47D | [8] |

| Dexamethasone | Glucocorticoid Receptor (GR) | [3H]Dexamethasone | 7.0 | - | Male rat liver plasma membranes | [12] |

| Dexamethasone | Glucocorticoid Receptor (GR) | [3H]Dexamethasone | 7.36 | - | CEM-C1 cells | [13] |

Table 2: Pharmacokinetic Parameters Determined Using Isotope-Labeled Steroids

| Steroid | Isotopic Label | Parameter | Value | Subject Population | Reference |

| Testosterone (B1683101) | Trideuterated (d3) T | Metabolic Clearance Rate (MCR) | 1272 ± 168 L/day | Young white men | [4] |

| Testosterone | Trideuterated (d3) T | Production Rate (PR) | 9.11 ± 1.11 mg/day | Young white men | [4] |

| Testosterone | 1,2-d-Testosterone | Production Rate (PR) | 3.7 ± 2.2 mg/day | Healthy men | |

| Cortisol | [9,12,12-2H3]cortisol | Production Rate (FPR) | 9.9 ± 2.7 mg/day | Normal volunteers | |

| Cortisol | Deuterated cortisol | Half-life (free cortisol) | 2.2 ± 1.1 min | Healthy humans |

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotope-labeled steroids.

Steroid Extraction from Serum using Solid-Phase Extraction (SPE)

Objective: To isolate steroids from serum for subsequent analysis by LC-MS/MS.

Materials:

-

Serum sample

-

Internal standard solution (isotope-labeled steroid)

-

C18 SPE cartridge

-

Deionized water

-

Ethyl acetate (B1210297)

-

Hexane

-

Vacuum manifold or positive pressure manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 300 µL of serum, add 25 µL of the methanolic internal standard solution and mix thoroughly.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of 100% methanol followed by 5-10 mL of deionized water. Do not allow the sorbent to dry.

-

Sample Loading: Apply the pre-treated serum sample to the conditioned cartridge.

-

Washing:

-

Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

-

Wash the cartridge with a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

-

-

Drying: Dry the cartridge thoroughly under vacuum or with positive pressure.

-

Elution: Elute the steroids with an appropriate organic solvent, such as a mixture of ethyl acetate and hexane.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Objective: To quantify the concentration of a steroid in an extracted sample using an isotope-labeled internal standard.

Instrumentation:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 x 3 mm)

-

Mobile Phase A: Purified water with 0.1% formic acid

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 20 µL

-

Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, which is gradually increased to elute the steroids.

Typical MS/MS Parameters:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the steroid.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the isotope-labeled internal standard.

-

Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

In Vitro Steroid Metabolism Assay using Liver Microsomes

Objective: To assess the metabolic stability of a steroid in the presence of liver enzymes.

Materials:

-

Isotope-labeled steroid (test compound)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Organic solvent for reaction termination (e.g., acetonitrile or methanol)

-

Incubator or water bath at 37°C

Procedure:

-

Preparation: Prepare a stock solution of the isotope-labeled steroid in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the microsome mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the isotope-labeled steroid to the microsome mixture (final concentration typically 1-10 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[10]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis to determine the concentration of the remaining parent steroid.

-

Data Analysis: Plot the percentage of the remaining parent steroid against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Radioligand Receptor Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of an unlabeled steroid for a specific receptor.

Materials:

-

Radiolabeled steroid (e.g., [3H]dexamethasone)

-

Unlabeled steroid (test compound)

-

Receptor source (e.g., cell homogenate, purified receptor)

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled steroid with the receptor source in the presence of increasing concentrations of the unlabeled test compound.[10]

-

Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature will depend on the specific receptor and ligands).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.

-

Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to the application of isotope-labeled steroids.

Androgen Receptor Signaling Pathway

Caption: Simplified schematic of the androgen receptor signaling pathway.

Glucocorticoid Receptor Signaling Pathway

Caption: Overview of the glucocorticoid receptor signaling pathway.

Experimental Workflow for ADME Studies using Isotope-Labeled Compounds

Caption: General workflow for an ADME study using an isotope-labeled steroid.

Conclusion

Isotope-labeled steroids are indispensable tools in modern pharmacology, enabling researchers to conduct highly precise and quantitative studies that are critical for drug discovery and development. From elucidating complex metabolic pathways and pharmacokinetic profiles to quantifying receptor interactions and visualizing in vivo processes, the applications of these labeled compounds are vast and continue to expand. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively design and execute experiments, ultimately accelerating the development of safer and more effective steroid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. researchgate.net [researchgate.net]

- 6. xenotech.com [xenotech.com]

- 7. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. admescope.com [admescope.com]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. UPLC/MS MS data of testosterone metabolites in human and zebrafish liver microsomes and whole zebrafish larval microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labcorp.com [labcorp.com]

- 12. mttlab.eu [mttlab.eu]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

The Cornerstone of Quantitative Analysis: An In-Depth Technical Guide to Isotopic Labeling in Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using isotopically labeled internal standards in mass spectrometry. The integration of stable isotope-labeled internal standards (SIL-IS) into analytical workflows has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Isotopic Labeling in Internal Standards

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. An isotopically labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[1]

The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte and, therefore, is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there is sample loss during preparation, thus ensuring accurate and precise measurement.

Selecting the Right Isotope: A Critical Decision

The choice of isotope for labeling an internal standard can significantly impact the performance of a bioanalytical assay. The most commonly used stable isotopes are deuterium (²H) and carbon-13 (¹³C). While deuterium labeling is often more cost-effective, it can present certain challenges.[2]

Table 1: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards

| Feature | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Rationale and Impact |

| Chromatographic Co-elution | May exhibit a slight shift in retention time, often eluting earlier than the unlabeled analyte due to the "isotope effect".[3] | Typically co-elutes perfectly with the unlabeled analyte.[4] | Perfect co-elution is critical for accurate compensation of matrix effects, as ion suppression or enhancement can vary across a chromatographic peak.[3] |

| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[5] | Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process.[5] | Label instability can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled analyte, causing inaccurate quantification. |

| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which may require optimization of MS/MS parameters.[2] | ¹³C labeling generally does not alter the fragmentation pathways, simplifying method development. | Consistent fragmentation patterns between the analyte and the internal standard are desirable for reliable quantification using multiple reaction monitoring (MRM). |

| Cost and Availability | Generally less expensive and more widely available. | Typically more expensive and may require custom synthesis. | The choice may be influenced by budget and project timelines, but the potential for improved data quality with ¹³C-labeled standards often justifies the higher cost. |

Table 2: Quantitative Performance Comparison

| Parameter | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Reference |

| Accuracy (Mean Bias) | 96.8% (with a standard deviation of 8.6%) | 100.3% (with a standard deviation of 7.6%) | [4] |

| Potential for Error | One study reported a 40% error in an example due to imperfect retention time matching.[3] | Significantly reduced coefficient of variation (CV%) in lipidomics studies compared to deuterated standards. | [4] |

Experimental Protocols

Synthesis of a ¹³C-Labeled Internal Standard: [¹³C₆]-Celecoxib (A Conceptual Example)

This protocol outlines a conceptual synthetic route for a ¹³C-labeled drug molecule. The synthesis of isotopically labeled standards often involves incorporating a commercially available labeled building block.

Objective: To synthesize Celecoxib with a ¹³C-labeled phenyl ring.

Materials:

-

4-Hydrazinobenzenesulfonamide

-

[¹³C₆]-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (custom synthesis may be required)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve [¹³C₆]-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (1 equivalent) in ethanol.

-

Addition of Reagents: Add 4-hydrazinobenzenesulfonamide (1 equivalent) to the solution.

-

Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield [¹³C₆]-Celecoxib.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioanalytical Method for Drug Quantification in Human Plasma using LC-MS/MS

This protocol provides a step-by-step guide for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.

Objective: To determine the concentration of Drug X in human plasma samples.

Materials and Reagents:

-

Human plasma (blank and study samples)

-

Drug X analytical standard

-

[¹³C₆]-Drug X (Internal Standard)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol (for stock solutions)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

96-well plates

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Drug X and [¹³C₆]-Drug X in methanol.

-

Prepare a series of working standard solutions of Drug X by serially diluting the stock solution with 50:50 methanol:water to create calibration standards.

-

Prepare a working solution of the internal standard ([¹³C₆]-Drug X) at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrators, quality controls, and unknowns) in a 96-well plate, add 10 µL of the internal standard working solution.

-

Vortex the plate for 30 seconds.

-

Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to each well to precipitate the plasma proteins.[6]

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for both Drug X and [¹³C₆]-Drug X.

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte (Drug X) and the internal standard ([¹³C₆]-Drug X) for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: General experimental workflow for quantitative bioanalysis using a SIL-IS.

Caption: Impact of chromatographic co-elution on matrix effect compensation.

Conclusion

The use of isotopically labeled internal standards is an indispensable tool in modern quantitative mass spectrometry, providing the foundation for accurate, precise, and reliable data. While both deuterated and ¹³C-labeled standards are widely used, the superior performance of ¹³C-labeled standards in terms of chromatographic co-elution and isotopic stability makes them the preferred choice for assays where the highest level of data integrity is required. By understanding the core principles, carefully selecting the appropriate internal standard, and implementing robust experimental protocols, researchers, scientists, and drug development professionals can confidently generate high-quality quantitative data to support their critical research and development efforts.

References

Methodological & Application

Application Note: Quantification of Triamcinolone Acetonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of triamcinolone (B434) acetonide in human plasma. The methodology employs triamcinolone acetonide-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method is validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.

Introduction

Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including skin disorders, allergies, and arthritis.[1][2][3] Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of triamcinolone acetonide in human plasma, utilizing a deuterated internal standard (triamcinolone acetonide-d6) for reliable quantification.[4][5][6]

Experimental

Materials and Reagents

-

Triamcinolone Acetonide (Reference Standard)

-

Triamcinolone Acetonide-d6 (Internal Standard)[4]

-

HPLC-grade Acetonitrile, Methanol (B129727), and Water

-

Formic Acid (LC-MS grade)

-

Ethyl Acetate and n-Hexane (HPLC grade)

-

Human Plasma (drug-free)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: UPLC System

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ion Source: Electrospray Ionization (ESI)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 55:45 v/v Acetonitrile:Water with 1% Formic Acid)[3] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Triamcinolone Acetonide: m/z 435.4 → 397.3[3][7] Triamcinolone Acetonide-d6: m/z 441.4 → 403.3 (example) |

| Ion Spray Voltage | 4500 V[8] |

| Gas Temperature | 325 °C[8] |

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of triamcinolone acetonide and triamcinolone acetonide-d6 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the triamcinolone acetonide-d6 stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation Protocol

-

Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (100 ng/mL triamcinolone acetonide-d6) to each tube and vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 4:1 v/v) to each tube.[3]

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.53 to 21.20 ng/mL in human plasma.[3] The lower limit of quantification (LLOQ) was established at 0.53 ng/mL.[3]

| Parameter | Result |

| Linearity Range | 0.53 - 21.20 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.53 ng/mL[3] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |

| Medium | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |

| High | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |

Extraction Recovery and Matrix Effect